molecular formula C17H16N2OS2 B12119196 5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one CAS No. 380436-82-8

5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No.: B12119196
CAS No.: 380436-82-8
M. Wt: 328.5 g/mol
InChI Key: ACYCAOWUYIHABT-UHFFFAOYSA-N
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Description

The compound 5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is a complex organic molecule featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one typically involves multi-step organic reactions

    Formation of the Cyclopenta[a]inden Core: This step often involves a cyclization reaction using a suitable precursor such as a substituted benzene derivative.

    Introduction of the Dimethyl-phenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Addition of the Mercapto Group: The mercapto group is typically introduced via nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one: can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids (AlCl₃).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one would depend on its specific application. Generally, it may interact with molecular targets through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity.

    Altering Cellular Pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique reactivity and bioactivity compared to other similar compounds.

Properties

CAS No.

380436-82-8

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

11-(2,5-dimethylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one

InChI

InChI=1S/C17H16N2OS2/c1-9-6-7-10(2)12(8-9)19-16(20)14-11-4-3-5-13(11)22-15(14)18-17(19)21/h6-8H,3-5H2,1-2H3,(H,18,21)

InChI Key

ACYCAOWUYIHABT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(NC2=S)SC4=C3CCC4

Origin of Product

United States

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